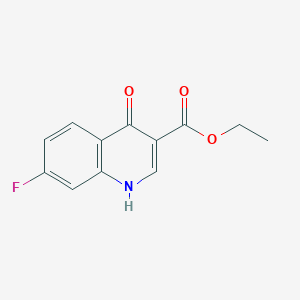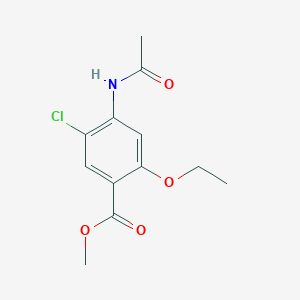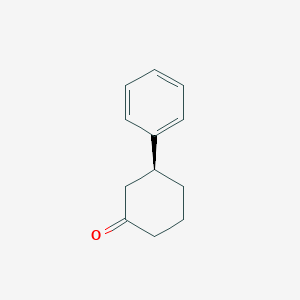
(S)-3-Phenylcyclohexanone
Descripción general
Descripción
(S)-3-Phenylcyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a phenyl group at the third position. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylcyclohexanone typically involves the enantioselective reduction of 3-phenylcyclohexanone. One common method is the asymmetric hydrogenation of 3-phenylcyclohexanone using chiral catalysts. This process requires specific reaction conditions, including the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale asymmetric hydrogenation processes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of advanced chiral catalysts and optimized reaction conditions is crucial for achieving high enantioselectivity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenylcyclohexanone derivatives or carboxylic acids.
Reduction: Formation of (S)-3-phenylcyclohexanol.
Substitution: Formation of substituted phenylcyclohexanones.
Aplicaciones Científicas De Investigación
(S)-3-Phenylcyclohexanone has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model substrate in enzymatic studies to understand stereoselective transformations.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of (S)-3-Phenylcyclohexanone involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound’s chiral center plays a crucial role in determining the stereochemical outcome of the reaction. The phenyl group can engage in π-π interactions with aromatic residues in enzymes, influencing the binding affinity and reaction rate.
Comparación Con Compuestos Similares
3-Phenylcyclohexanone: The non-chiral counterpart of (S)-3-Phenylcyclohexanone.
®-3-Phenylcyclohexanone: The enantiomer of this compound.
Cyclohexanone: The parent compound without the phenyl substitution.
Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to undergo selective reactions makes it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
(3S)-3-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUDSQXFVZPTO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455740 | |
| Record name | (S)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57344-86-2 | |
| Record name | (S)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the use of monodentate phosphoramidite ligands like L4 in achieving high enantioselectivity. How do these ligands compare to traditional bidentate ligands like BINAP in terms of reaction rate and enantiomeric excess?
A1: The research demonstrates that the monodentate phosphoramidite ligand L4 exhibits a significantly faster reaction rate compared to the bidentate ligand BINAP in the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone [, ]. While both ligands result in high enantiomeric excess (ee) for (S)-3-Phenylcyclohexanone (97-98%), L4 achieves >99% conversion within 5 minutes at 100°C, whereas BINAP requires 5 hours under the same conditions. This difference in reaction rate is attributed to the faster catalytic turnover frequency (TOF) observed with L4 (2500 h-1) compared to BINAP (110 h-1) []. This highlights the potential of monodentate phosphoramidites as efficient alternatives to traditional bidentate ligands in asymmetric catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)
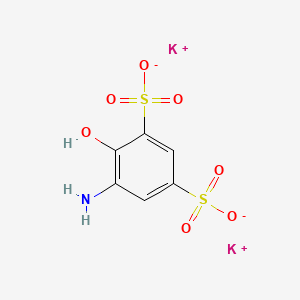
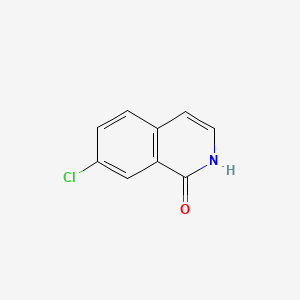
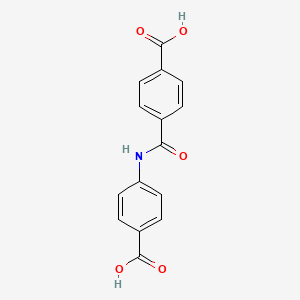


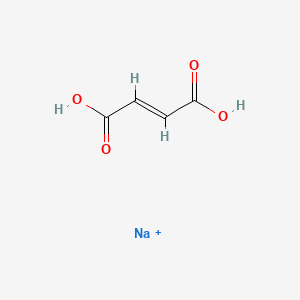
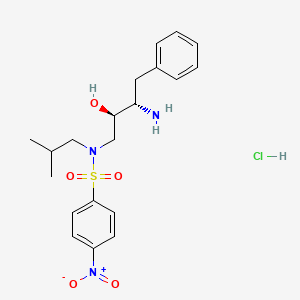
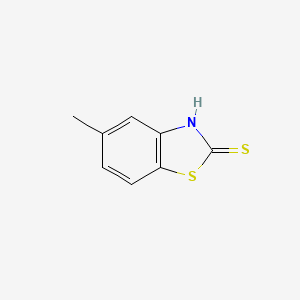
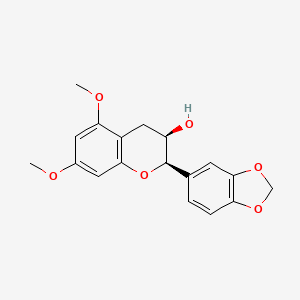
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)
